

3-Hydroxy-2-methylglutaric acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylglutaric acid

Cat. No.: B15593008

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Technical Guide: 3-Hydroxy-2-methylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylglutaric acid is a short-chain hydroxy fatty acid.^[1] This document provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental methodologies. Due to the limited availability of detailed data for this specific isomer, information from the closely related and more extensively studied compound, 3-hydroxy-3-methylglutaric acid, is included for comparative and contextual purposes, with all instances clearly noted.

Core Properties

The fundamental chemical and physical properties of **3-hydroxy-2-methylglutaric acid** are summarized below.

| Property | Value | Source |
|-------------------|-------------------------------------|------------------------------|
| CAS Number | 54665-33-7 | Human Metabolome Database[1] |
| Molecular Formula | C6H10O5 | PubChem[2] |
| Molecular Weight | 162.14 g/mol | PubChem[2] |
| IUPAC Name | 3-hydroxy-2-methylpentanedioic acid | PubChem[2] |

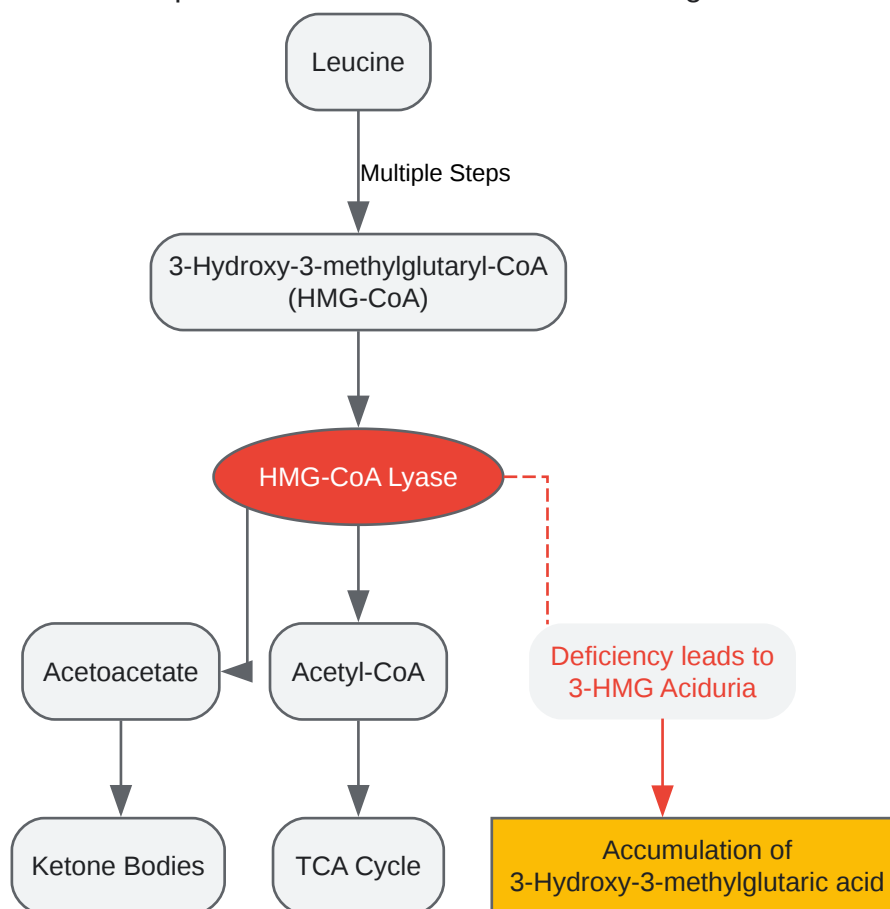
Biological Context

3-Hydroxy-2-methylglutaric acid is classified as a carboxylic acid metabolite.[3] It has been identified and isolated from the flower of the plant *Veronica incana* L.[3] Research suggests its potential relevance in studies concerning upper respiratory tract diseases, malignant neoplasms, gastrointestinal tract and genitourinary system disorders, and diabetes mellitus.[3]

Comparative Metabolism: The Case of 3-Hydroxy-3-methylglutaric Acid

In humans, the isomer 3-hydroxy-3-methylglutaric acid is a well-known intermediate in the degradation of the essential amino acid leucine.[4] Its accumulation is a key diagnostic marker for the rare inherited metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria (3-HMG aciduria).[4] This condition results from a deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, which is crucial for both leucine catabolism and the formation of ketone bodies.[4][5] The metabolic pathway below illustrates the central role of HMG-CoA lyase and the consequence of its deficiency.

Simplified Leucine Catabolism and Ketogenesis

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Simplified pathway of leucine catabolism highlighting the role of HMG-CoA lyase.

Experimental Protocols

Detailed experimental protocols for the analysis of **3-hydroxy-2-methylglutaric acid** are not readily available in the literature. However, standard methods for the quantification of urinary organic acids, such as Gas Chromatography-Mass Spectrometry (GC-MS), are applicable. The following is a representative protocol for the analysis of a related compound, 3-methylglutaric acid, which can be adapted.

Protocol: Quantification of Urinary Organic Acids by GC-MS

Objective: To identify and quantify **3-hydroxy-2-methylglutaric acid** in urine samples.

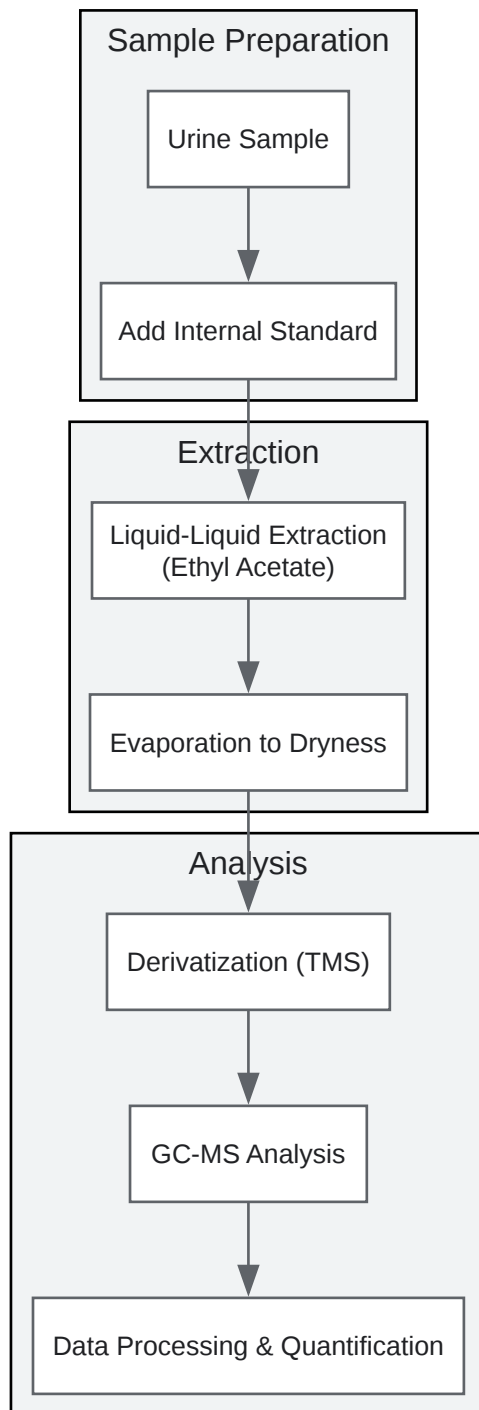
Methodology:

- Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - Centrifuge to remove any particulate matter.
 - To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled analog like 3-methylglutaric acid-d3).
- Extraction:
 - Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.
 - Acidify the urine sample with hydrochloric acid to a pH of approximately 1.
 - Add 2 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.
 - Repeat the extraction process twice more, pooling the organic layers.
 - Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
- Derivatization:
 - To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
 - Incubate the mixture at 70°C for 60 minutes to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
 - Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
 - Injection: Inject 1 µL of the derivatized sample.
 - Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 5°C/minute.
- Hold: Maintain 280°C for 5 minutes.
- Mass Spectrometer:
 - Operate in electron ionization (EI) mode.
 - Scan in full scan mode (e.g., m/z 50-600) for compound identification.
 - For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of the derivatized **3-hydroxy-2-methylglutaric acid** and the internal standard.
- Data Analysis:
 - Identify the **3-hydroxy-2-methylglutaric acid** peak based on its retention time and mass spectrum compared to an authenticated standard.
 - Quantify the concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

The workflow for this analytical process is depicted below.

Workflow for Urinary Organic Acid Analysis by GC-MS



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General workflow for the quantification of urinary organic acids using GC-MS.

Conclusion

3-Hydroxy-2-methylglutaric acid is a naturally occurring dicarboxylic acid with potential biological relevance that warrants further investigation. While specific data for this isomer is sparse, established analytical techniques for organic acids can be readily applied for its study. The extensive research on its isomer, 3-hydroxy-3-methylglutaric acid, provides a valuable framework for understanding its potential metabolic context and for developing targeted research strategies.

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